Ethyl 3-(nitromethyl)heptanoate
Overview
Description
Ethyl 3-(nitromethyl)heptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(nitromethyl)heptanoate can be synthesized through the esterification of 3-(nitromethyl)heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(nitromethyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form a nitro acid derivative.
Reduction: Reduction of the nitromethyl group can yield an amine derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(nitrocarboxyl)heptanoic acid.
Reduction: Ethyl 3-(aminomethyl)heptanoate.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(nitromethyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, especially in designing compounds with specific biological activities.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-(nitromethyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Ethyl 3-(nitromethyl)heptanoate can be compared with other esters such as ethyl acetate and ethyl propanoate . While all these compounds share the ester functional group, this compound is unique due to the presence of the nitromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in various applications.
Ethyl propanoate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Properties
IUPAC Name |
ethyl 3-(nitromethyl)heptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-3-5-6-9(8-11(13)14)7-10(12)15-4-2/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCKANNWBYPUFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)OCC)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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